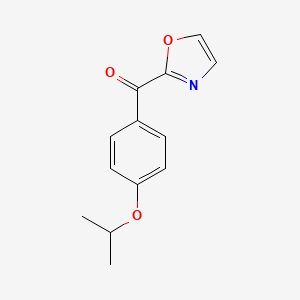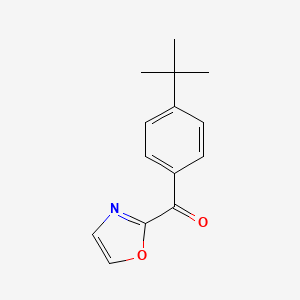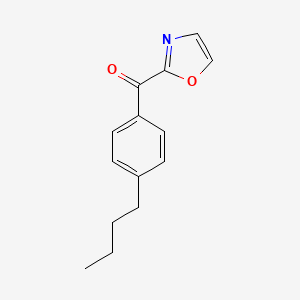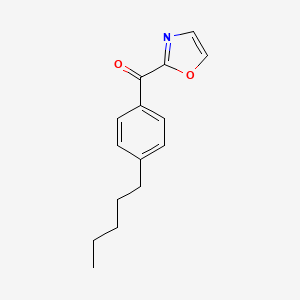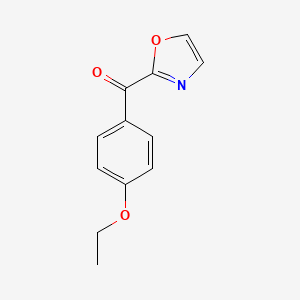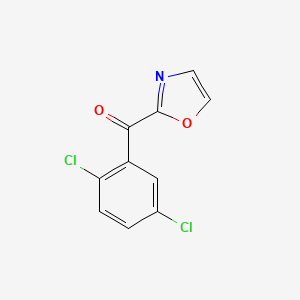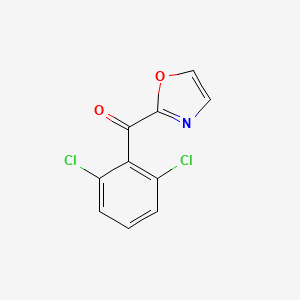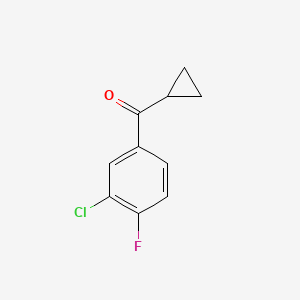
3-Chloro-4-fluorophenyl cyclopropyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS Number: 898790-09-5) is a cyclic compound with the molecular formula C10H8ClFO . It is a yellow liquid and has a molecular weight of 198.62 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorophenyl cyclopropyl ketone is 1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclopropyl ketone is a yellow liquid . It has a molecular weight of 198.62 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Heck Reaction and Fluorinated Ketones
3-Chloro-4-fluorophenyl cyclopropyl ketone, due to its structure, has potential applications in Heck reactions. The Heck reaction is a palladium-catalyzed carbon-carbon coupling reaction. For example, ketones like 3-fluoro-3-buten-2-one, derived from related cyclopropane compounds, have been used in Heck reactions with aryl iodides to produce Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Synthesis of Arylpiperidinols
Compounds related to 3-Chloro-4-fluorophenyl cyclopropyl ketone have been used in the synthesis of 1-arylpiperidin-4-ols, which are important in pharmaceutical chemistry. For instance, chloro and fluoro-anilines have been used with related ketones in reactions to synthesize these compounds (Reese & Thompson, 1988).
Rotational Isomer Studies
The study of rotational isomers of compounds similar to 3-Chloro-4-fluorophenyl cyclopropyl ketone, especially those containing fluoro or chloro groups, has been conducted. These studies help understand the barriers to isomerization and the relative stabilities of isomeric ketones, which are relevant in organic synthesis and materials science (Ōki, Tanuma, Tanaka, & Yamamoto, 1988).
Preparation and Conversion of Cyclopropyl Phenyl Ketone
The preparation and conversion of cyclopropyl phenyl ketones, closely related to 3-Chloro-4-fluorophenyl cyclopropyl ketone, have been studied. These processes are significant in developing intermediates for pharmaceuticals and organic materials (Chang, Fernando, & King, 2001).
Photochemical and Catalytic Reactions
Compounds like aryl cyclopropyl ketones, closely related to 3-Chloro-4-fluorophenyl cyclopropyl ketone, are used in photochemical reactions and catalytic processes to produce complex organic compounds. These reactions are crucial in synthetic organic chemistry, leading to the formation of valuable products (Lu, Shen, & Yoon, 2011).
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLYSHCUFNFEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642498 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclopropyl ketone | |
CAS RN |
898790-09-5 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



